molecular formula C12H13BrO4 B1629556 Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate CAS No. 1133314-10-9

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B1629556
CAS No.: 1133314-10-9
M. Wt: 301.13 g/mol
InChI Key: PXJBDEOGQHZJJU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom at the third position and a methoxy-oxopropyl group at the fourth position on the benzene ring. This compound is often used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4-(3-methoxy-3-oxopropyl)benzoic acid, followed by methylation to form the final ester product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions often include the use of bromine or bromine-containing reagents, and methanol as the methylating agent .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxy-oxopropyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy-oxopropyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy-oxopropyl group.

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a bromomethyl group instead of a bromine atom.

Uniqueness

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is unique due to the presence of both the bromine atom and the methoxy-oxopropyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBDEOGQHZJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649093
Record name Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133314-10-9
Record name Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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